N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Description

BenchChem offers high-quality N-(4-Methoxybenzyl)-4-nitropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methoxybenzyl)-4-nitropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-12-4-2-10(3-5-12)9-15-13-8-11(16(17)18)6-7-14-13/h2-8H,9H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBFXHDMRPEHQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730541 |

Source

|

| Record name | N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942076-74-6 |

Source

|

| Record name | N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 2-Amino-4-nitropyridine Scaffold

An In-Depth Technical Guide to the Synthesis of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

The N-(4-Methoxybenzyl)-4-nitropyridin-2-amine molecule is a key synthetic intermediate whose structural motif is of significant interest to researchers in medicinal chemistry and materials science. The 2-amino-4-nitropyridine core is a versatile scaffold found in a range of biologically active compounds. The strategic placement of the electron-withdrawing nitro group makes the pyridine ring highly susceptible to further functionalization, while the secondary amine linkage provides a vector for introducing diverse pharmacophores.

This guide, intended for chemistry professionals, provides a comprehensive overview of the synthesis of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the necessary framework for successful execution and validation. The primary synthetic pathway detailed is the Nucleophilic Aromatic Substitution (SNAr), a robust and widely adopted method for C-N bond formation on electron-deficient heterocyclic systems.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the target compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of 2-chloro-4-nitropyridine with 4-methoxybenzylamine.

Mechanistic Rationale

The feasibility of this reaction is grounded in the electronic properties of the 2-chloro-4-nitropyridine substrate. The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. This effect is dramatically amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 4-position.[1][2][3] This strong activation renders the carbon atoms at the 2- and 6-positions highly electrophilic and, therefore, susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine attacks the electron-deficient C2 carbon of the pyridine ring. This is typically the rate-determining step.[3]

-

Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3][4]

-

Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, a good leaving group, yielding the final product.[3]

Caption: Figure 1: S(N)Ar Reaction Mechanism

Detailed Experimental Protocol

This protocol provides a generalized yet robust method for the synthesis. As with any chemical synthesis, optimization of reaction time, temperature, and solvent may be required to achieve maximum yield and purity.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight ( g/mol ) | Equivalents | Amount (10 mmol scale) |

| 2-Chloro-4-nitropyridine | 5470-18-8 | 158.55 | 1.0 | 1.59 g |

| 4-Methoxybenzylamine | 2393-23-9 | 137.18 | 1.1 - 1.2 | 1.65 g (1.2 eq) |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 - 2.0 | 2.09 mL (1.5 eq) |

| Ethanol (EtOH) | 64-17-5 | 46.07 | - | 50 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For work-up |

| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | - | For work-up |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | - | For drying |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitropyridine (1.0 eq, 1.59 g).

-

Dissolution: Dissolve the starting material in ethanol (50 mL). The choice of solvent is critical; polar aprotic solvents like DMF or dioxane can also be effective, but ethanol is often sufficient and easier to remove.[1]

-

Addition of Amine: To the stirred solution, add 4-methoxybenzylamine (1.2 eq, 1.65 g) dropwise via syringe at room temperature.

-

Addition of Base: Add triethylamine (1.5 eq, 2.09 mL) to the reaction mixture. The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

-

Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C for ethanol). Stir vigorously.

-

Monitoring Progress: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the 2-chloro-4-nitropyridine spot indicates the reaction is nearing completion. Reaction times are typically in the range of 12-24 hours.[1]

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.[3]

-

Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

-

Combine all organic extracts.

-

-

Work-up - Washing and Drying:

-

Wash the combined organic layer sequentially with water (50 mL) and saturated brine (50 mL) to remove any remaining base and inorganic salts.[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-(4-Methoxybenzyl)-4-nitropyridin-2-amine as a solid.

-

Sources

An In-depth Technical Guide on the Core Mechanism of Action of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. Based on a comprehensive analysis of structurally related molecules and the known bioactivities of its core chemical scaffolds, we postulate that this compound functions as a potent inhibitor of tubulin polymerization. This guide will explore the foundational evidence for this hypothesis, rooted in the activity of similar N-aryl-pyridin-2-amine derivatives, and propose a detailed experimental framework for its validation. We will delve into the specific molecular interactions expected at the colchicine-binding site of tubulin, the anticipated cytotoxic effects on cancer cell lines, and the broader potential of this compound class in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising chemical entity.

Introduction: The Emergence of a Novel 2-Aminopyridine Derivative

The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a nitro group and a substituted benzylamine at various positions on this pyridine ring can significantly modulate its pharmacological profile. N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is a novel compound that combines these key features. While direct studies on this specific molecule are not yet prevalent in the public domain, a strong mechanistic hypothesis can be formulated by examining its close structural analogs.

A pivotal study on a series of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines has demonstrated their potent cytotoxic activity against human tumor cell lines, which was attributed to the inhibition of tubulin polymerization.[3] In particular, the compound 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, which shares the core N-(4-methoxyphenyl)pyridin-2-amine and a nitro group, exhibited significant cytotoxic effects.[3] This precedent strongly suggests that N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is likely to exert its biological effects through a similar mechanism. This guide will, therefore, focus on the hypothesis that N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is an antimitotic agent that functions by disrupting microtubule dynamics.

Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization

We propose that the primary mechanism of action for N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[3] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, as exemplified by drugs like paclitaxel and vinca alkaloids.

The binding of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine to the colchicine site is expected to prevent the conformational changes in tubulin necessary for its polymerization into microtubules. This leads to the depolymerization of existing microtubules and the inhibition of new microtubule formation. The resulting disruption of the mitotic spindle apparatus during cell division triggers a mitotic arrest, ultimately leading to apoptosis (programmed cell death) in rapidly proliferating cells such as cancer cells.

Structural Rationale for Tubulin Inhibition

The N-(4-methoxyphenyl)pyridin-2-amine scaffold is a key contributor to the proposed binding at the colchicine site. Studies on related diarylamine compounds have shown that a non-planar conformation can be favorable for enhancing antitumor potency.[3] The linkage of the 4-methoxybenzyl group to the 2-amino position of the 4-nitropyridine ring likely provides the necessary steric hindrance to promote such a non-planar conformation, facilitating its fit within the colchicine binding pocket. The 4-nitro group may further enhance binding through specific interactions within the pocket and contribute to the overall electronic properties of the molecule that favor this activity.

The following diagram illustrates the proposed signaling pathway leading to apoptosis following tubulin polymerization inhibition.

Caption: Proposed mechanism leading to apoptosis via tubulin polymerization inhibition.

Proposed Experimental Validation

To rigorously test our hypothesis, a series of in vitro experiments are proposed. These assays are designed to systematically evaluate the effect of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine on tubulin polymerization, cell cycle progression, and cancer cell viability.

Synthesis of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

The synthesis of the target compound can be achieved through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-nitropyridine (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C to deprotonate the amino group.

-

Alkylation: After stirring for 30 minutes, add 4-methoxybenzyl chloride (1.1 eq.) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram outlines the key steps in the proposed synthesis workflow.

Caption: Key steps for the synthesis of the target compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of the compound to inhibit the assembly of microtubules from purified tubulin.

Experimental Protocol:

-

Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute purified tubulin in a suitable buffer.

-

Compound Preparation: Prepare a stock solution of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine in DMSO and create a dilution series.

-

Assay Plate Setup: In a 96-well plate, add the tubulin solution to wells containing different concentrations of the test compound, a positive control (e.g., colchicine), and a negative control (DMSO).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Data Acquisition: Measure the increase in fluorescence (or absorbance) over time using a plate reader. The signal is proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.

Cell Viability and Cytotoxicity Assays

These assays will determine the effect of the compound on the viability and proliferation of cancer cell lines.

Experimental Protocol:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine for 48-72 hours.

-

Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, to quantify the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each cell line.

| Assay | Purpose | Key Endpoint |

| Tubulin Polymerization Assay | To directly measure the inhibition of microtubule formation. | IC50 value |

| Cell Viability Assay (MTT/PrestoBlue) | To assess the cytotoxic effect on cancer cell lines. | GI50 value |

| Cell Cycle Analysis (Flow Cytometry) | To determine if the compound induces mitotic arrest. | Percentage of cells in G2/M phase |

| Competitive Colchicine Binding Assay | To confirm binding at the colchicine site. | Inhibition of radiolabeled colchicine binding |

Cell Cycle Analysis by Flow Cytometry

This experiment will determine if the observed cytotoxicity is due to an arrest at a specific phase of the cell cycle, as would be expected for an antimitotic agent.

Experimental Protocol:

-

Cell Treatment: Treat a selected cancer cell line with the GI50 concentration of the compound for a time course (e.g., 12, 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Stain the fixed cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of mitotic arrest.

Broader Implications and Future Directions

The N-(4-nitrophenyl)pyridin-2-amine scaffold has been identified as a cornerstone in modern medicinal chemistry, with derivatives showing promise as potent kinase inhibitors targeting key players in cell cycle regulation like Aurora kinases and Cyclin-Dependent Kinases (CDKs).[4] While our primary hypothesis centers on tubulin polymerization inhibition, the structural motifs within N-(4-Methoxybenzyl)-4-nitropyridin-2-amine suggest that it may also possess kinase inhibitory activity. Therefore, future investigations should include screening this compound against a panel of relevant kinases to explore potential polypharmacology, which could be advantageous in certain cancer contexts.

Furthermore, optimizing the pharmacokinetic properties of this compound class will be crucial for any future in vivo studies. Structure-activity relationship (SAR) studies, by systematically modifying the substituents on both the pyridine and benzyl rings, will be essential to fine-tune potency, selectivity, and drug-like properties.

Conclusion

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine represents a promising new chemical entity with a scientifically-grounded, hypothesized mechanism of action as a tubulin polymerization inhibitor. This technical guide provides a comprehensive overview of the rationale behind this hypothesis, based on robust data from closely related analogs. The detailed experimental protocols outlined herein offer a clear roadmap for validating this mechanism and further characterizing the compound's anticancer potential. The continued investigation of this and related 2-aminopyridine derivatives is poised to yield novel and effective therapeutic agents for the treatment of cancer.

References

-

Li, L., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 56(17), 6846–6861. Available at: [Link]

-

Fukuda, T., et al. (2004). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 81, 256. Available at: [Link]

-

PubChem. (n.d.). N-(4-Methoxybenzyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(13), 5083. Available at: [Link]

-

Kaur, H., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]

-

Bastrakov, M. A., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(10), 2353. Available at: [Link]

-

ResearchGate. (2023). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]

-

ResearchGate. (2023). 2-aminopyridine – a classic and trendy pharmacophore. Available at: [Link]

-

ResearchGate. (2022). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link]

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Biological Target Identification of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Introduction

In the landscape of modern drug discovery, the identification of a bioactive small molecule's biological target is a critical and often rate-limiting step. This process, known as target deconvolution, is essential for understanding a compound's mechanism of action, optimizing its therapeutic potential, and identifying potential off-target effects.[1][2][3] This guide provides a comprehensive, in-depth technical framework for elucidating the biological target(s) of the novel small molecule, N-(4-Methoxybenzyl)-4-nitropyridin-2-amine.

While the specific biological activity of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is not extensively documented in publicly available literature, its chemical structure, featuring a nitropyridine core, suggests potential interactions with a range of biological targets.[4] Nitropyridine derivatives have been explored for a variety of medicinal applications.[4] This guide, therefore, presents a holistic and strategic approach that can be applied to this molecule and other novel chemical entities with unknown mechanisms of action.

As a Senior Application Scientist, this document is structured to provide not just a series of protocols, but a logical, causality-driven narrative that explains the "why" behind each experimental choice. We will explore a multi-pronged strategy, integrating both experimental and computational methodologies to build a robust and validated hypothesis of target engagement.

Part 1: Foundational Characterization and Hypothesis Generation

Before embarking on complex target identification workflows, it is imperative to establish a foundational understanding of the molecule's bioactivity. This initial phase is designed to generate preliminary data that will inform the selection of the most appropriate target identification strategies.

Phenotypic Screening

The first step is to perform broad phenotypic screening to identify the cellular processes perturbed by N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. This provides the crucial initial clues about its potential mode of action.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Utilize a panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, MCF-7 breast cancer, U-2 OS osteosarcoma).

-

Compound Treatment: Treat cells with a concentration range of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine (e.g., 0.1 to 100 µM) for various time points (e.g., 24, 48, 72 hours).

-

Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components, such as:

-

DAPI: Nuclei (DNA content, nuclear morphology)

-

Phalloidin: F-actin (cytoskeleton organization)

-

MitoTracker: Mitochondria (mitochondrial morphology and potential)

-

Antibodies against specific markers: e.g., anti-α-tubulin (microtubule integrity), anti-phospho-Histone H3 (mitotic index).

-

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Utilize image analysis software to quantify a wide array of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).

-

Data Interpretation: Analyze the multiparametric data to identify a distinct phenotypic signature. For instance, a disruption in microtubule structure could suggest tubulin as a potential target, a mechanism observed for other pyridin-2-amine derivatives.[5]

Initial Target Class Prediction (In Silico)

Concurrent with phenotypic screening, computational methods can be employed to predict potential target classes based on the chemical structure of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine.[6][7][8]

Computational Workflow: Ligand-Based Target Prediction

-

Database Selection: Utilize publicly available and commercial databases that correlate chemical structures with known biological targets (e.g., ChEMBL, PubChem, BindingDB).

-

Similarity Searching: Perform 2D and 3D chemical similarity searches to identify known compounds with structural resemblance to N-(4-Methoxybenzyl)-4-nitropyridin-2-amine.

-

Pharmacophore Modeling: Develop a pharmacophore model based on the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). Screen this model against a database of protein structures.

-

Machine Learning Approaches: Employ machine learning models, such as those integrated into platforms like KinasePred, to predict activity against specific target families, like protein kinases.[9]

-

Data Synthesis: Consolidate the predictions from these orthogonal computational methods to generate a ranked list of potential target classes.

| Computational Method | Principle | Predicted Target Classes |

| 2D/3D Similarity Search | Identifies structurally similar compounds with known targets. | Kinases, GPCRs, Ion Channels |

| Pharmacophore Screening | Matches key chemical features to protein binding sites. | Hydrolases, Transferases |

| Machine Learning Models | Utilizes trained algorithms to predict bioactivity. | Kinases, Epigenetic Targets |

Part 2: Experimental Target Identification Strategies

Armed with initial hypotheses from phenotypic screening and in silico predictions, we can now deploy more direct and resource-intensive experimental strategies to identify the specific protein(s) that interact with N-(4-Methoxybenzyl)-4-nitropyridin-2-amine.

Affinity-Based Proteomics

Affinity-based proteomics is a powerful and widely used approach to "fish" for target proteins from a complex biological lysate.[10][11][12] This method relies on immobilizing the small molecule of interest to a solid support.

Workflow Diagram: Affinity Chromatography for Target Identification

Caption: Workflow for affinity-based target identification.

Experimental Protocol: Photo-Affinity Chromatography

To enhance the capture of transient or weak interactions, a photo-affinity labeling approach is recommended.[13]

-

Probe Synthesis: Synthesize a derivative of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine incorporating a linker and a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin). It is crucial to verify that the modified compound retains its biological activity.

-

Cell Lysate Preparation: Prepare a native protein lysate from the cell line that exhibited the most pronounced phenotype in the initial screens.

-

Incubation and Crosslinking: Incubate the lysate with the photo-affinity probe. Irradiate with UV light to induce covalent crosslinking between the probe and its binding partners.

-

Enrichment: Use streptavidin-coated beads to enrich for the biotin-tagged probe-protein complexes.

-

Washing: Perform extensive washing steps to remove non-specifically bound proteins. This is a critical step to minimize false positives.[14]

-

Elution and Identification: Elute the captured proteins and identify them using mass spectrometry (LC-MS/MS).

Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes in a complex proteome.[15][16][17][18][19] If the initial screens suggest an enzymatic target, a competitive ABPP experiment is a powerful approach.

Workflow Diagram: Competitive Activity-Based Protein Profiling

Caption: Competitive ABPP workflow for target identification.

Experimental Protocol: Competitive ABPP

-

Probe Selection: Choose a broad-spectrum activity-based probe (ABP) that targets a large family of enzymes predicted by the in silico analysis (e.g., a fluorophosphonate probe for serine hydrolases).

-

Competitive Incubation: Pre-incubate the cell lysate with N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. This allows the compound to bind to its target.

-

ABP Labeling: Add the broad-spectrum ABP to the lysate. The ABP will only label enzymes whose active sites are not occupied by the test compound.

-

Analysis: Analyze the proteome using mass spectrometry to identify the proteins that show a significant decrease in labeling by the ABP in the presence of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. These are the candidate targets.

Genetic and Genomic Approaches

Genetic approaches, particularly CRISPR-based screening, offer an unbiased way to identify genes that are essential for the bioactivity of a compound.[20][21][22][23][24]

Experimental Protocol: Genome-Wide CRISPR Knockout Screen

-

Library Transduction: Introduce a genome-wide pooled CRISPR knockout library into a population of cells.

-

Compound Selection: Treat the cell population with a lethal or sub-lethal concentration of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine.

-

Enrichment: Cells in which the target of the compound has been knocked out will be resistant to the compound's effects and will therefore be enriched in the surviving population.

-

Sequencing and Analysis: Isolate genomic DNA from the surviving cells and use next-generation sequencing to identify the guide RNAs that are enriched. The genes targeted by these guide RNAs are the candidate targets. A novel platform has been developed for activators of signaling pathways by linking the expression of a suicide gene to the small-molecule-activated signaling pathway.[2][3]

Part 3: Target Validation

The identification of candidate targets is not the endpoint. Rigorous validation is essential to confirm that the identified protein is indeed the biologically relevant target of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine.[25][26][27][28][29]

Direct Target Engagement Assays

These assays confirm the physical interaction between the compound and the candidate protein.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction.

-

Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow N-(4-Methoxybenzyl)-4-nitropyridin-2-amine over the surface to measure binding kinetics (kon and koff).

-

Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of the target protein in intact cells upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates direct engagement.

Cellular and In Vivo Validation

These experiments aim to recapitulate the phenotype observed in the initial screens by directly modulating the candidate target.[25]

-

Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the candidate target protein. The resulting phenotype should mimic the effect of treatment with N-(4-Methoxybenzyl)-4-nitropyridin-2-amine.

-

Overexpression: Overexpress the target protein. This may lead to resistance to the compound.

-

Enzymatic Assays: If the target is an enzyme, perform in vitro assays to confirm that N-(4-Methoxybenzyl)-4-nitropyridin-2-amine inhibits or activates its activity.

-

Animal Models: If a relevant animal model of disease exists where the target is implicated, in vivo studies can provide the ultimate validation.[25][27]

| Validation Method | Principle | Information Gained |

| Isothermal Titration Calorimetry | Measures heat change upon binding. | Binding affinity (Kd), stoichiometry |

| Surface Plasmon Resonance | Detects changes in refractive index upon binding. | Binding kinetics (kon, koff) |

| Cellular Thermal Shift Assay | Measures ligand-induced thermal stabilization of the target. | Target engagement in cells |

| siRNA/CRISPR | Reduces/eliminates target protein expression. | Phenocopies compound effect |

Conclusion

The identification of the biological target of a novel small molecule like N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is a multifaceted endeavor that requires a carefully planned and executed strategy. By integrating phenotypic screening, computational prediction, direct experimental approaches, and rigorous validation, researchers can confidently elucidate the mechanism of action of new chemical entities. This in-depth guide provides a robust framework for this critical aspect of drug discovery, empowering scientists to unlock the full therapeutic potential of their compounds.

References

-

Activity-based proteomics. In Wikipedia. Retrieved from [Link]

-

Lin, J.-H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903–1910. [Link]

-

Rifai, M. A., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules, 29(11), 2584. [Link]

-

Pravda, L., et al. (2023). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 11, 1243385. [Link]

-

Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]

-

ACS Central Science. (2022, October 27). Innovative CRISPR Screening Promotes Drug Target Identification. ACS Central Science. [Link]

-

Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

-

Aruleba, R. T., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(4), bbac223. [Link]

-

Hackett, M. E. (2024, June 4). New CRISPR Screening Platform Could Drive Development of Next-Generation Drugs. National Cancer Institute. [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

-

Fiveable. (n.d.). Target identification and validation. Retrieved from [Link]

-

Nwaka, S., & Hudson, A. (2006). Target validation for drug discovery. Drug Discovery Today, 11(13-14), 627–633. [Link]

-

Jost, M., & Weissman, J. S. (2018). CRISPR approaches to small molecule target identification. ACS Chemical Biology, 13(2), 353–363. [Link]

-

Kanoh, N. (2017). Affinity-based target identification for bioactive small molecules. MedChemComm, 8(2), 279–289. [Link]

-

Lonza Bioscience. (n.d.). CRISPR screening and its applications in drug discovery. Retrieved from [Link]

-

Ingenta Connect. (2012). Target Prediction of Small Molecules with Information of Key Molecular Interactions. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

-

Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891–903. [Link]

-

WJBPHS. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 052–061. [Link]

-

Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

-

Parmentier, Y., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. [Link]

-

Lomenick, B., & Olsen, R. W. (2019). Small molecule target identification using photo-affinity chromatography. STAR Protocols, 1(1), 100010. [Link]

-

Wang, D., et al. (2017). Affinity purification in target identification: the specificity challenge. MedChemComm, 8(2), 290–298. [Link]

-

Yoon, C., & Cho, H. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of Biological Chemistry, 288(4), 2191–2197. [Link]

-

ACS Central Science. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

-

Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

-

PubMed. (2022, October 26). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1424–1434. [Link]

-

Hsieh, M.-C., et al. (2017). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 60(17), 7484–7499. [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxybenzyl)pyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine. Retrieved from [Link]

-

Bastrakov, M. A., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(12), 2848. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 5. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target Prediction of Small Molecules with Information of Key Mole...: Ingenta Connect [ingentaconnect.com]

- 9. mdpi.com [mdpi.com]

- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 11. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 16. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 19. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]

- 22. New CRISPR Screening Platform Could Drive Development of Next-Generation Drugs | NCI at Frederick [ncifrederick.cancer.gov]

- 23. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CRISPR and its Applications in Drug Discovery | Lonza [bioscience.lonza.com]

- 25. lifesciences.danaher.com [lifesciences.danaher.com]

- 26. fiveable.me [fiveable.me]

- 27. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sygnaturediscovery.com [sygnaturediscovery.com]

- 29. wjbphs.com [wjbphs.com]

Spectroscopic Characterization of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic signature of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. In the dynamic fields of medicinal chemistry and materials science, unambiguous structural confirmation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process.

This document serves as a detailed reference for researchers, offering predicted data based on established principles of chemical spectroscopy, analysis of structurally similar compounds, and standardized protocols for experimental data acquisition. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure and Overview

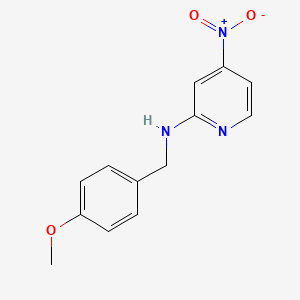

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine (Molecular Formula: C₁₃H₁₃N₃O₃, Molecular Weight: 259.26 g/mol ) is a substituted aminopyridine.[1] The structure comprises three key moieties: a 4-nitropyridine ring, a secondary amine linker, and a 4-methoxybenzyl group. The electron-withdrawing nature of the nitro group and the electronic properties of the substituted pyridine and benzene rings are expected to significantly influence the spectroscopic data.

Below is a diagram of the molecular structure with key protons and carbons labeled for reference in the subsequent NMR analysis.

Caption: Structure of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the benzyl group, the methylene bridge, and the methoxy group. The electron-withdrawing nitro group at the C4 position will significantly deshield adjacent protons (H3 and H5), shifting them downfield.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| H6 | ~8.2 - 8.4 | Doublet (d) | 1H | Located ortho to the ring nitrogen, expected to be downfield. |

| H3 | ~7.8 - 8.0 | Doublet (d) | 1H | Deshielded by the adjacent nitro group. |

| H5 | ~7.0 - 7.2 | Doublet of Doublets (dd) | 1H | Influenced by both the ring nitrogen and the nitro group. |

| Benzyl (H2'/H6') | ~7.2 - 7.4 | Doublet (d) | 2H | Protons on the methoxy-substituted ring, ortho to the CH₂ group. |

| Benzyl (H3'/H5') | ~6.8 - 7.0 | Doublet (d) | 2H | Protons ortho to the electron-donating methoxy group, shifted upfield. |

| NH | ~6.0 - 7.0 | Broad Singlet (br s) | 1H | Chemical shift can be variable and concentration-dependent. |

| Methylene (-CH₂-) | ~4.5 - 4.7 | Doublet (d) | 2H | Coupling to the N-H proton may be observed. |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | Characteristic singlet for a methoxy group. |

Note: Predictions are based on standard functional group values and analysis of similar structures. The solvent used (e.g., CDCl₃ or DMSO-d₆) will affect the chemical shifts, particularly for the N-H proton.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The carbons of the 4-nitropyridine ring will be the most affected by the substituents.

| Carbons (Label) | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C2 | ~158 - 160 | Carbon bearing the amine group, significantly downfield. |

| C4 | ~150 - 155 | Carbon attached to the nitro group, highly deshielded. |

| C6 | ~148 - 150 | Alpha to the ring nitrogen. |

| C3 | ~110 - 115 | Beta to the ring nitrogen and adjacent to the nitro-bearing carbon. |

| C5 | ~108 - 112 | Influenced by both the ring nitrogen and the nitro group. |

| C4' (Benzyl) | ~159 | Carbon attached to the electron-donating OCH₃ group. |

| C1' (Benzyl) | ~130 - 132 | Quaternary carbon attached to the methylene group. |

| C2'/C6' (Benzyl) | ~128 - 130 | Aromatic CH carbons. |

| C3'/C5' (Benzyl) | ~114 | Carbons ortho to the OCH₃ group, shielded. |

| -OCH₃ | ~55 | Characteristic methoxy carbon signal. |

| -CH₂- | ~47 - 50 | Aliphatic methylene carbon. |

Comparative Analysis with Analogs

While experimental data for the target molecule is not publicly available, examining its structural analogs provides a strong validation for our predictions. The non-nitrated parent compound, N-(4-Methoxybenzyl)pyridin-2-amine (CAS 52818-63-0), and the isomeric N-(4-methoxybenzyl)-3-nitropyridin-2-amine (CAS 99944-06-6) serve as excellent references.[2][3][4]

The key difference expected in the ¹H NMR spectrum upon adding a nitro group at the 4-position (relative to the non-nitrated analog) is a significant downfield shift of the pyridine protons, especially H3 and H5, due to the strong electron-withdrawing resonance and inductive effects of the -NO₂ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is expected to be complex, but key vibrational bands will be diagnostic.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (sp²) | Medium-Weak |

| 2950 - 2850 | C-H Stretch | Aliphatic (sp³) | Medium-Weak |

| ~1600, ~1475 | C=C & C=N Stretch | Aromatic Rings | Strong-Medium |

| 1560 - 1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) ** | Strong |

| 1360 - 1300 | N-O Symmetric Stretch | Nitro Group (-NO₂) ** | Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1250 - 1200 | C-O Stretch | Aryl Ether | Strong |

The two strong absorption bands for the nitro group are the most characteristic features to confirm its presence.[5] The single N-H stretch confirms the secondary nature of the amine.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Molecular Ion (M⁺•) : For the molecular formula C₁₃H₁₃N₃O₃, the exact mass is 259.0957. In a high-resolution mass spectrum (HRMS), this value would be observed. In a low-resolution spectrum, a peak at m/z = 259 would be expected.

-

Electrospray Ionization (ESI) : In positive ion mode ESI-MS, the most prominent peak would likely be the protonated molecule, [M+H]⁺, at m/z 260 .

-

Key Fragmentation Patterns : The bond between the methylene bridge and the benzyl group is a likely point of cleavage. A major fragment would be the loss of the methoxybenzyl radical, leading to a fragment ion corresponding to the 4-nitropyridin-2-amine moiety. Another significant fragmentation would be the cleavage of the C-N bond of the amine, resulting in a tropylium-like methoxybenzyl cation at m/z 121.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential.

Protocol for NMR Spectroscopy

-

Sample Preparation : Weigh approximately 5-10 mg of the solid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Solvent Choice : Chloroform-d (CDCl₃) is a good first choice for general solubility. If the compound has poor solubility or if exchangeable protons (like N-H) are of key interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it reduces the rate of proton exchange.

-

Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition :

-

Tune and shim the probe for the specific sample.

-

Acquire a ¹H NMR spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence over a wider spectral width (e.g., 0-200 ppm) with a sufficient number of scans to achieve a good signal-to-noise ratio (>1024 scans).

-

Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton-proton and proton-carbon correlations, respectively.

-

Protocol for FT-IR Spectroscopy

-

Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil. This is the preferred method for its speed and simplicity.

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be compatible with the mobile phase.

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution measurements.

-

Data Acquisition :

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to determine the best ionization conditions. For this molecule, positive mode is expected to be more sensitive.

-

Set the mass range to scan from m/z 50 to 500.

-

For fragmentation studies (MS/MS), select the [M+H]⁺ ion (m/z 260) as the precursor and apply collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Data Integration and Structural Validation Workflow

No single technique provides all the necessary information. A synergistic approach is required for unambiguous structure confirmation. The following workflow illustrates this integrated process.

Caption: Integrated workflow for spectroscopic structural validation.

This self-validating system ensures that the molecular formula from MS is consistent with the functional groups identified by IR and the detailed carbon-hydrogen framework elucidated by NMR. Any discrepancy at any stage would require re-evaluation of the data or the proposed structure.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

4 - Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxybenzyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Scriven, E. F. V. (2006). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2014). National Institutes of Health. Retrieved from [Link]

-

Bakker, J. (2006). Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Tranfić Bakić, M., et al. (2011). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)-3-nitropyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (2018). PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S10. 13 C-NMR for N-(4-methoxyphenyl)pyridin-4-amine. Retrieved from [Link]

-

楚肽生物科技. (n.d.). N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. Retrieved from [Link]

-

Olah, G. A., et al. (1979). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro- and N-Nitrosopyridinium Tetrafluoroborates. ACS Publications. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-4'-nitrobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

NICODOM. (2012). IS NIR Spectra. Retrieved from [Link]

-

Reva, I., et al. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]

Sources

Whitepaper: A Technical Guide to the In Silico Modeling of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine Binding to the EGFR Kinase Domain

Abstract

In silico molecular modeling is a cornerstone of modern drug discovery, providing critical insights into the atomic-level interactions that govern therapeutic efficacy.[1][2] This guide presents a comprehensive, field-proven workflow for predicting the binding mode and stability of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine, a representative small molecule, with the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key oncological target. We detail an integrated methodology encompassing target preparation, ligand parameterization, molecular docking, and all-atom molecular dynamics (MD) simulations, culminating in binding free energy estimations. Each step is rationalized to reflect expert decision-making, ensuring the protocols are not merely procedural but also scientifically validated and reproducible. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of targeted therapeutics.

Introduction: The Rationale for In Silico Investigation

The N-(4-Methoxybenzyl)-4-nitropyridin-2-amine scaffold represents a class of compounds with potential therapeutic relevance, likely as a kinase inhibitor. Understanding how such a molecule interacts with its biological target is paramount for lead optimization and rational drug design.[3] Traditional experimental methods, while definitive, can be resource-intensive. Computational approaches, such as molecular docking and molecular dynamics, offer a powerful and efficient alternative to generate high-resolution hypotheses of protein-ligand interactions, guiding further experimental validation.[1][4]

This guide uses the human EGFR kinase domain as a case-study target. EGFR is a well-validated target in oncology, and its dysregulation is implicated in various cancers. Numerous crystal structures of EGFR in complex with inhibitors are available, providing a robust foundation for building and validating computational models.[5][6][7][8] Our objective is to elucidate the most probable binding pose of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine within the EGFR ATP-binding site, assess the stability of this interaction over time, and quantify its binding affinity through rigorous computational techniques.

The Computational Workflow: An Integrated Approach

A successful in silico study relies on a logical sequence of carefully executed and validated steps. Our workflow is designed to progressively refine the prediction, moving from a static, rigid-body prediction (docking) to a dynamic, solvated model (MD simulation) that more closely mimics physiological conditions.[9][10]

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 3. Panoramic Review on Progress and Development of Molecular Docking, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 4. A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide on the Structure-Activity Relationship of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine Analogs

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, with nitropyridine derivatives showing a wide spectrum of biological activities, including potent antitumor properties.[1][2] This technical guide delves into the structure-activity relationship (SAR) of a promising class of compounds: N-(4-Methoxybenzyl)-4-nitropyridin-2-amine analogs. While direct and extensive research on the 4-nitro substituted series is emerging, a wealth of information from closely related 3-nitropyridine analogs provides a robust framework for understanding their therapeutic potential.[3] This guide will synthesize the existing data, propose a likely mechanism of action, and provide detailed experimental protocols for the synthesis and evaluation of these compounds, with the goal of empowering researchers in the field of drug discovery to explore this chemical space. The primary mechanistic hypothesis, based on potent activity in analogous series, is that these compounds act as inhibitors of tubulin polymerization, a validated and critical target in oncology.[3]

The N-(4-Methoxybenzyl)-4-nitropyridin-2-amine Scaffold: A Strategic Design

The core structure of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is a deliberate amalgamation of pharmacophores known to interact with biological systems. A breakdown of the scaffold reveals the strategic thinking behind its design:

-

The 4-Nitropyridine Core: The pyridine ring is a privileged scaffold in drug design. The introduction of a nitro group, a strong electron-withdrawing group, significantly modulates the electronic properties of the ring, making it susceptible to nucleophilic attack and potentially influencing its binding to target proteins. Its position at the 4-position is hypothesized to have a distinct electronic and steric profile compared to the more studied 3-nitro analogs.

-

The Secondary Amine Linker: The amine linker provides a flexible connection between the pyridine and benzyl moieties. As will be discussed, the substitution on this nitrogen is a critical determinant of biological activity.

-

The 4-Methoxybenzyl Group: This group is a common feature in many biologically active compounds, including known tubulin inhibitors. The methoxy group can act as a hydrogen bond acceptor and its position on the phenyl ring is crucial for orienting the molecule within a binding pocket.

Caption: Core components of the N-(4-Methoxybenzyl)-4-nitropyridin-2-amine scaffold.

Synthesis of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine and its Analogs

The synthesis of the title compound and its analogs can be achieved through a straightforward nucleophilic aromatic substitution (SNAr) reaction. The general synthetic scheme is outlined below, based on established protocols for related compounds.[3]

Sources

Introduction: The Significance of Crystalline Structure in Drug Development

An In-Depth Technical Guide to the Crystal Structure of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

This guide provides a comprehensive overview of the crystallographic analysis of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine, a molecule of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this document serves as a robust framework for its determination and analysis. The protocols and theoretical discussions presented herein are based on established principles of X-ray crystallography and analyses of structurally related compounds.

The three-dimensional arrangement of atoms and molecules in a solid-state material, known as its crystal structure, is a critical determinant of its physical and chemical properties.[1][2][3] For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount. It influences solubility, dissolution rate, bioavailability, stability, and manufacturability. Furthermore, a detailed knowledge of the molecular conformation and intermolecular interactions can provide invaluable insights for structure-based drug design and the development of new chemical entities.

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine and its analogues have been explored for their potential biological activities.[4] A definitive crystal structure would elucidate the precise molecular geometry, electronic distribution, and potential for intermolecular interactions, such as hydrogen bonding, which are crucial for receptor binding and other biological functions.

Synthesis and Crystallization

A plausible synthetic route to N-(4-Methoxybenzyl)-4-nitropyridin-2-amine can be adapted from established methods for the synthesis of related N-substituted pyridinamines.[4][5]

Proposed Synthetic Protocol

A common approach involves the nucleophilic aromatic substitution of a suitable pyridine precursor with 4-methoxybenzylamine.

Reaction Scheme:

Step-by-Step Protocol:

-

To a solution of 2-chloro-4-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add 4-methoxybenzylamine (1.1 eq).

-

A non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0 eq), is added to scavenge the HCl byproduct.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[1][2] The goal is to grow crystals of sufficient size (typically >0.1 mm in all dimensions) and with a high degree of internal order.[1]

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) is left in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.[3]

X-ray Diffraction Analysis: A Methodological Workflow

The determination of a crystal structure from a single crystal is a well-established process.[2][6]

Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]

-

X-ray Source: The mounted crystal is placed in a finely focused, monochromatic X-ray beam.[2][6] Modern diffractometers typically use a copper or molybdenum X-ray source or, for higher intensity, a synchrotron source.[6]

-

Diffraction Pattern Generation: As the crystal is rotated, the X-ray beam is diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of reflections.[1][2]

-

Data Acquisition: A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-ray beams.[2] Multiple images are collected as the crystal is rotated through a range of angles.

Data Processing and Structure Solution

-

Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. These data are then scaled and merged to create a single reflection file.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution (Phasing): The "phase problem" is a central challenge in crystallography. Direct methods or Patterson methods are commonly used for small molecules to determine the initial phases of the structure factors.

-

Model Building and Refinement: An initial model of the molecular structure is built into the calculated electron density map. This model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

Caption: Workflow for Crystal Structure Determination.

Analysis of the Crystal Structure: A Hypothetical Case Study

In the absence of experimental data for N-(4-Methoxybenzyl)-4-nitropyridin-2-amine, we can infer potential structural features based on the analysis of a related molecule, N-(4-methoxyphenyl)picolinamide.[7]

Crystallographic Data

The following table presents a hypothetical set of crystallographic data for N-(4-Methoxybenzyl)-4-nitropyridin-2-amine, based on typical values for organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₃N₃O₃ |

| Formula Weight | 259.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1223.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.408 |

| Absorption Coeff. (mm⁻¹) | 0.10 |

| F(000) | 544 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8976 |

| Independent reflections | 2543 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

Molecular Structure and Conformation

The molecular structure of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine would likely exhibit a non-planar conformation. The dihedral angle between the pyridine and benzene rings would be a key feature, influencing the overall molecular shape. The nitro group is expected to be coplanar with the pyridine ring to maximize resonance stabilization.

The following Graphviz diagram illustrates the likely connectivity and key functional groups of the molecule.

Caption: Molecular Connectivity of the Target Compound.

Intermolecular Interactions and Crystal Packing

The crystal packing would likely be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. The secondary amine proton is a potential hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the nitro group, as well as the oxygen atom of the methoxy group, can act as hydrogen bond acceptors.

A detailed analysis of the intermolecular interactions can be performed using Hirshfeld surface analysis, which provides a visual representation of these interactions and their relative contributions to the crystal packing.

Data Deposition

Upon successful structure determination, the crystallographic data, including the atomic coordinates and structure factors, should be deposited in a public database to ensure scientific reproducibility and accessibility. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[8][9][10]

Conclusion

This technical guide has outlined the essential steps and considerations for determining and analyzing the crystal structure of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine. While a definitive structure is not yet in the public domain, the methodologies described provide a clear path forward for researchers in this field. A high-resolution crystal structure would be a valuable asset, providing deep insights into the molecule's properties and paving the way for its potential applications in drug discovery and materials science.

References

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. FEBS Journal, 275(1), 1-21. Retrieved from [Link]

-

Lee, H. Y., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Molecules, 19(9), 13536-13559. Retrieved from [Link]

-

Rupp, B. (2013). Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methoxybenzyl)pyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Software. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). By Field. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC Publications. Retrieved from [Link]

-

Autechem. (n.d.). N-(4-methoxybenzyl)-3-nitropyridin-2-amine,99944-06-6. Retrieved from [Link]

-

Arshad, S., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492-1496. Retrieved from [Link]

Sources

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. Search - Access Structures [ccdc.cam.ac.uk]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Chemical Stability and Degradation of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability and degradation pathways of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine, a substituted nitropyridine derivative of interest in medicinal chemistry and drug discovery. Recognizing the limited publicly available stability data for this specific molecule, this document serves as a practical roadmap for researchers. It outlines the principles of chemical stability testing, proposes potential degradation routes based on functional group analysis, and provides detailed experimental protocols for forced degradation studies. Furthermore, it details the necessary analytical methodologies for detecting and characterizing degradants, ensuring the development of robust, stability-indicating methods crucial for regulatory submissions and ensuring drug product quality and safety.

Introduction: Understanding the Molecule

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine (CAS No. 942076-74-6) is a complex organic molecule featuring several key functional groups that dictate its chemical behavior.[1][2] Its structure comprises a pyridine ring, a secondary amine linker, a methoxybenzyl group, and a nitro group. Each of these moieties contributes to the molecule's overall reactivity and potential susceptibility to degradation. The pyridine ring, an electron-deficient aromatic system, is activated towards nucleophilic attack, particularly with the electron-withdrawing nitro group at the 4-position. The secondary amine and the benzylic C-H bonds are potential sites for oxidation. The ether linkage in the methoxybenzyl group and the nitro group itself can also be subject to specific degradation reactions. A thorough understanding of these structural features is paramount for predicting and investigating the chemical stability of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine.

Intrinsic Chemical Stability and Predicted Degradation Pathways

Based on the functional groups present in N-(4-Methoxybenzyl)-4-nitropyridin-2-amine, several degradation pathways can be hypothesized. Forced degradation studies are essential to confirm these predictions and uncover any unexpected liabilities.[3][4][5]

Hydrolysis

The molecule is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: The secondary amine linkage could be susceptible to cleavage, particularly under strong acidic conditions and elevated temperatures. Protonation of the pyridine nitrogen would further activate the ring towards nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Strong basic conditions could facilitate the displacement of the nitro group, a known reactivity pattern for 4-nitropyridine derivatives.[6][7] Additionally, the amine proton is acidic and can be removed under strong basic conditions, potentially leading to rearrangement or other reactions.

Oxidation

The presence of a secondary amine and a benzylic methylene group suggests a high susceptibility to oxidative degradation.

-

Amine Oxidation: The secondary amine can be oxidized to form N-oxides or other related impurities.

-

Benzylic Oxidation: The methylene bridge is a prime target for oxidation, potentially leading to the formation of a ketone (amide) or cleavage of the C-N bond.

-